molecular formula C12H22O2 B098286 1,1-Diethoxyoct-2-yne CAS No. 16387-55-6

1,1-Diethoxyoct-2-yne

Cat. No. B098286
CAS RN: 16387-55-6
M. Wt: 198.3 g/mol
InChI Key: YKXAYRBNHIHDSI-UHFFFAOYSA-N
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Description

1,1-Diethoxyoct-2-yne is a chemical compound with the formula C12H22O2 . It is also known by other names such as 2-Octyne, 1,1-diethoxy- .


Synthesis Analysis

The synthesis of 1,1-Diethoxyoct-2-yne has been reported in various studies. For instance, a highly efficient bi-functional catalysis by Bi/BiCeOx for one-pot oxidative dehydrogenation-acetalization route from ethanol to DEE under 150 °C and ambient pressure, affording a selectivity of 98.5% ± 0.5% to DEE at an ethanol conversion of 87.0% ± 1.0% .


Molecular Structure Analysis

The molecular structure of 1,1-Diethoxyoct-2-yne can be represented by the formula C12H22O2 . The molecular weight of this compound is 198.3019 .


Chemical Reactions Analysis

The chemical reactions involving 1,1-Diethoxyoct-2-yne are complex and can vary depending on the conditions and reagents used. For example, the treatment of propargylic acetals with various lithium and mixed lithium–potassium Schlosser reagents, has allowed a one-pot synthesis of (E)-1,3-enynes, 1,3-diynes and allenes, depending on the reaction conditions and the selected base .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1-Diethoxyoct-2-yne include a molecular weight of 198.3019 and a chemical structure that can be represented as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • 1,1-Diethoxybut-3-yn-2-one, a related compound, has been synthesized and studied for its chemical properties. It reacts with nitrogen and oxygen nucleophiles, yielding Michael adducts in good to excellent yield. The reaction predominantly results in monoaddition, leading to β-substituted α,β-unsaturated ketones in a stereospecific manner (Sengee & Sydnes, 2011).
  • Thermal and Photochemical Reactions :

    • The thermal and photochemical reactions of 1,1-diethoxyethylene, another related compound, with chiral polyfunctional 2-cyclohexenones result in the production of alpha-amino acids with excellent regioselectivity and satisfactory yields. Theoretical calculations have helped rationalize the observed regio- and diastereoselectivity (García-Expósito et al., 2004).
  • Catalysis and Synthesis :

    • Studies have explored the efficient synthesis of enynes, a class of organic compounds, by using catalysts that react with vinyl bromides and alkynes. This includes the use of compounds like 1,1-Diethoxyoct-2-yne (Feuerstein et al., 2006).
    • Another study focused on the synthesis of 1,1-diethoxyethane via sequential ethanol reactions, highlighting its potential applications in the field of chemical synthesis (He & Liu, 2014).
  • Biofuel Research :

    • The pyrolysis chemistry of 1,1-diethoxybutane, a related compound, was investigated for its potential as a biofuel. The study developed a detailed kinetic model to understand its consumption pathways and the formation of intermediates and products, highlighting its potential in next-generation biofuel applications (Zeng et al., 2019).
  • Additives for Diesel Engine Emissions :

    • Research on 1,1-diethoxyethane as an additive in diesel engines has shown its ability to reduce pollutant emissions. This compound, derived from bio-ethanol, was evaluated for its effectiveness in emission reduction and its potential production methods (Frusteri et al., 2007).

properties

IUPAC Name

1,1-diethoxyoct-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXAYRBNHIHDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167670
Record name 1,1-Diethoxyoct-2-yne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxyoct-2-yne

CAS RN

16387-55-6
Record name 1,1-Diethoxy-2-octyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16387-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diethoxyoct-2-yne
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxyoct-2-yne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxyoct-2-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Blangetti, A Deagostino, H Rosso, C Prandi… - 2007 - Wiley Online Library
The treatment of propargylic acetals with various lithium and mixed lithium–potassium Schlosser reagents, has allowed a one‐pot synthesis of (E)‐1,3‐enynes, 1,3‐diynes and allenes, …
L Crombie - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… Heptynylmagnesium bromide was converted into 1 : 1-diethoxyoct-2-yne (VIII) by treatment with ethyl orthoformate. Semihydrogenation with palladium-calcium carbonate or -barium …
Number of citations: 122 pubs.rsc.org
LK Sydnes, KFS Alnes, N Erdogan - Monatshefte für Chemie/Chemical …, 2005 - Springer
Several 2-alkyl-1,1,2-tribromocyclopropanes were treated with sodium hydroxide and ethanol under phase-transfer conditions. Ring opening gave mixtures of the corresponding …
Number of citations: 7 link.springer.com

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